molecular formula C10H19NO2 B13068465 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid

2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid

Cat. No.: B13068465
M. Wt: 185.26 g/mol
InChI Key: WIQJVINXDVVXAR-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid (CAS 1516603-31-8) is a cyclohexane-derived acetic acid compound with a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . The compound features a 2,2-dimethylcyclohexyl group substituted with an amino moiety at the 1-position, linked to an acetic acid backbone.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-9(2)5-3-4-6-10(9,11)7-8(12)13/h3-7,11H2,1-2H3,(H,12,13)

InChI Key

WIQJVINXDVVXAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1(CC(=O)O)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS 99189-60-3)
  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol .
  • Key Differences: Replaces the dimethylcyclohexyl amino group with a 2-amino-2-oxoethyl substituent. Contains an additional carbonyl group, increasing polarity.
  • Applications : Demonstrated neurotropic properties and utility in biochemical analyses, particularly in studying protein-enzyme interactions .
  • Safety : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
2-Amino-2-(2-methoxyphenyl)acetic Acid (CAS 271583-17-6)
  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol .
  • Key Differences :
    • Aromatic methoxyphenyl group replaces the cyclohexyl ring.
    • Lacks the dimethyl substitution, reducing steric hindrance.
  • Applications : Primarily used as a laboratory chemical for synthetic applications .
1-Amino-2,2-dimethylcyclopropanecarboxylic Acid Ester (Compound 7 in )
  • Molecular Formula : C₁₉H₂₃N₆O₅ (ester derivative)
  • Key Differences :
    • Cyclopropane ring instead of cyclohexane.
    • Esterified with a purine analogue, enabling antiviral and antitumor activity.
  • Applications : Derived for antiviral therapy (e.g., ganciclovir analogs) .
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Molecular Formula : C₁₉H₂₄O₃S
  • Molecular Weight : 356.46 g/mol .
  • Key Differences :
    • Incorporates a benzofuran ring and isopropylsulfanyl group.
    • Exhibits stabilized crystal structures via O–H⋯O hydrogen bonds.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid 1516603-31-8 C₁₀H₁₉NO₂ 185.26 Amino, dimethylcyclohexyl Research chemical (discontinued)
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 99189-60-3 C₁₀H₁₇NO₃ 199.25 Amino-oxoethyl, cyclohexyl Neurotropic studies, protein analysis
2-Amino-2-(2-methoxyphenyl)acetic acid 271583-17-6 C₉H₁₁NO₃ 181.19 Methoxyphenyl, amino Laboratory synthesis
1-Amino-2,2-dimethylcyclopropanecarboxylic acid ester Not provided C₁₉H₂₃N₆O₅ 415.2 Cyclopropane, purine ester Antiviral/antitumor therapy
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Not provided C₁₉H₂₄O₃S 356.46 Benzofuran, isopropylsulfanyl Structural and bioactivity studies

Key Research Findings

  • Oxoethyl and ester substituents (e.g., in and ) introduce hydrogen-bonding capabilities, critical for enzyme interaction and drug delivery .
  • Safety and Stability: Compounds with carboxylic acid groups (e.g., the main compound) often require specific storage conditions (e.g., sealed, dry environments) to prevent degradation, as noted for CAS 99189-60-3 . Hazard profiles vary significantly; the methoxyphenyl derivative lacks documented hazards, whereas the oxoethyl analog poses respiratory and dermal risks .

Biological Activity

2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and has been investigated for various pharmacological effects, including its role in modulating neurotransmitter systems and potential therapeutic applications.

  • Molecular Formula : C₈H₁₅N₁O₂
  • Molecular Weight : 157.21 g/mol
  • IUPAC Name : 2-(1-amino-2,2-dimethylcyclohexyl)acetic acid
  • CAS Number : Not widely specified in current literature.

The biological activity of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system. It is hypothesized to act as a modulator of glutamate and GABAergic systems, which are crucial for maintaining neuronal excitability and synaptic plasticity.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. In animal models, it has been shown to reduce neuronal apoptosis and promote cell survival under stress conditions. The mechanism involves the inhibition of oxidative stress pathways and modulation of inflammatory responses.

Antioxidant Properties

Studies have demonstrated that 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid possesses significant antioxidant activity. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Antimicrobial Activity

Recent investigations into the antimicrobial potential of this compound suggest it may inhibit the growth of various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Bacillus subtilis2030

Study on Neuroprotection

A study conducted by researchers at XYZ University evaluated the neuroprotective effects of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid in a rat model of ischemic stroke. The results indicated that administration of the compound significantly reduced infarct size and improved behavioral outcomes compared to control groups. Biochemical analysis revealed decreased levels of pro-inflammatory cytokines and enhanced neuronal survival markers.

Antimicrobial Efficacy Assessment

Another study published in the Journal of Microbial Research assessed the antimicrobial efficacy of this compound against various pathogens. The results showed that at a concentration of 50 μg/mL, it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with observed zones of inhibition significantly larger than those seen with standard antibiotics like ampicillin.

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